molecular formula C10H10F3NO B2797778 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine CAS No. 1349972-70-8

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine

Cat. No.: B2797778
CAS No.: 1349972-70-8
M. Wt: 217.191
InChI Key: RQVISRRMGVHPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine hydrochloride (CAS 1349719-25-0) is a substituted oxetane derivative of significant interest in modern medicinal chemistry and drug discovery . The compound features a meta-trifluoromethylphenyl group attached to an oxetan-3-amine core, which is furnished as a hydrochloride salt to enhance stability and aqueous solubility, thereby making it more suitable for pharmaceutical research and biological testing . The oxetane ring is a valuable, non-classical bioisostere for carbonyl groups and other functional groups, prized for its ability to improve key physicochemical properties of drug candidates, such as reducing lipophilicity, enhancing metabolic stability, and increasing aqueous solubility . Its strained, puckered conformation exposes the oxygen lone pair electrons, allowing it to act as an effective hydrogen-bond acceptor, which is crucial for molecular recognition and binding to biological targets . This makes this compound hydrochloride a versatile building block for probing chemical space, particularly in the development of kinase inhibitors where the oxetane can interact with the hinge region of the kinase domain . The trifluoromethyl group further contributes by modulating electron density and enhancing lipophilicity, which can facilitate membrane permeability . This compound serves as a key synthetic intermediate in various research applications. Its primary research value lies in the exploration and development of novel small-molecule therapeutics, especially in oncology. Scientific studies have identified its potential as a potent glycogen synthase kinase-3 beta (GSK-3β) inhibitor with an IC50 value of 0.15 µM, indicating strong potential for therapeutic applications in Alzheimer's disease and other disorders . Furthermore, it has demonstrated promising anticancer activity against various cancer cell lines, inhibiting cell proliferation at concentrations around 0.5 µM . Beyond traditional inhibition, its structure is highly relevant in the emerging field of targeted protein degradation, such as PROTACs, where it can be utilized to create bifunctional molecules that selectively degrade disease-causing proteins . ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-2-7(4-8)9(14)5-15-6-9/h1-4H,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVISRRMGVHPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of epoxides or halohydrins can be employed to form the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxetane ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxetane rings often exhibit promising anticancer properties . For instance, derivatives of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have reported that this compound can affect multiple cancer cell lines, suggesting its utility in developing new anticancer therapeutics.

Antidiabetic Potential

Recent studies have demonstrated the efficacy of related compounds in targeting diabetes-related enzymes. For example, a synthesized derivative exhibited significant inhibition against α-glucosidase and α-amylase with IC50 values indicating strong antidiabetic potential. The incorporation of the trifluoromethyl group was crucial for enhancing the biological activity of these compounds .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing trifluoromethyl-substituted phenols as starting materials.
  • Ring-opening Reactions : Employing various nucleophiles to open the oxetane ring for further functionalization.

These pathways demonstrate the compound's versatility in organic synthesis and its potential as a precursor for developing more complex molecules .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science . The compound can be utilized as a reactive diluent in polymer formulations, enhancing the mechanical properties and thermal stability of polymers. Its ability to participate in cationic polymerization processes opens avenues for creating advanced materials with tailored functionalities .

Compound NameTarget EnzymeIC50 (µM)% Inhibition
3-(Trifluoromethyl)phenyl derivativeα-Glucosidase6.2883.13 ± 0.80
3-(Trifluoromethyl)phenyl derivativeα-Amylase4.5878.85 ± 2.24
3-(Trifluoromethyl)phenyl derivativePTP1B0.9188.35 ± 0.89
3-(Trifluoromethyl)phenyl derivativeDPPH2.3692.23 ± 0.22

This table summarizes the inhibitory effects of synthesized derivatives on various enzymes relevant to diabetes treatment, highlighting their potential as multi-target therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxetane ring can also influence the compound’s stability and reactivity, contributing to its overall biological and chemical properties .

Comparison with Similar Compounds

Substituent Position Variations

Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Key Properties/Applications
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine 2-position (ortho) C₁₀H₁₀F₃NO 217.19 1349972-59-3 Lower steric hindrance; used in pharmaceutical intermediates
3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine 4-position (para) C₁₀H₁₀F₃NO 217.19 1349718-44-0 Enhanced symmetry; potential for improved crystallinity
This compound 3-position (meta) C₁₀H₁₀F₃NO 217.19 1349719-25-0 Balanced electronic effects; preferred for coupling reactions

Key Insights :

  • The meta -substituted derivative exhibits optimal reactivity in cross-coupling reactions due to moderate steric and electronic effects .
  • Para -substituted analogs may face challenges in regioselective synthesis but offer symmetrical packing in solid-state formulations .

Halogenation Variations

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
3-(3-Fluorophenyl)oxetan-3-amine 3-Fluorophenyl C₉H₁₀FNO 167.18 1332921-18-2 High reactivity in SNAr reactions; lower lipophilicity vs. CF₃
3-(3-Chlorophenyl)oxetane-3-carboxylic acid 3-Chlorophenyl C₁₀H₉ClO₃ 212.63 1393531-96-8 Carboxylic acid functionality enables peptide coupling
This compound 3-CF₃ C₁₀H₁₀F₃NO 217.19 1349719-25-0 Superior metabolic stability and lipophilicity

Key Insights :

  • The trifluoromethyl group enhances metabolic stability and membrane permeability compared to fluorine or chlorine .
  • Fluorine-substituted analogs are more reactive in electrophilic substitutions but less stable under physiological conditions .

Functional Group Modifications

Compound Name Functional Group Molecular Formula Molecular Weight CAS Number Key Properties/Applications
3-Phenyloxetan-3-amine hydrochloride Unsubstituted phenyl C₉H₁₂ClNO 193.65 N/A Baseline for studying substituent effects
3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine Aminomethyl + dibenzyl C₁₇H₂₁N₂O 279.36 1021392-84-6 Bulky substituents limit reactivity but improve selectivity
This compound CF₃ + oxetane C₁₀H₁₀F₃NO 217.19 1349719-25-0 Optimal balance of reactivity and stability

Key Insights :

  • Bulky groups (e.g., dibenzyl) reduce reaction rates but enhance selectivity in multi-step syntheses .
  • The unsubstituted phenyl analog lacks the electron-withdrawing effects of CF₃, making it less suitable for electrophilic applications .

Biological Activity

3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring and an oxetane moiety, which contributes to its unique chemical reactivity and biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which are advantageous for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated various derivatives for their efficacy against Gram-positive and Gram-negative bacteria, revealing that compounds with similar structural features showed zones of inhibition ranging from 9 to 20 mm against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In the realm of oncology, the compound has been investigated for its anticancer properties. It has been shown to inhibit cancer cell proliferation in vitro, with mechanisms likely involving apoptosis induction and cell cycle arrest. For instance, compounds with similar oxetane structures demonstrated IC50 values in the low micromolar range against various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been noted to interact with key enzymes involved in cellular processes. For example, it may inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease, thus highlighting its potential neuroprotective effects .
  • Receptor Modulation : It may also modulate receptor activity on cell surfaces, impacting signaling pathways that regulate cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic ring or modifications to the oxetane structure can lead to significant changes in potency and selectivity. For instance, increasing electron density on the aromatic moiety has been shown to enhance interaction with biological targets .

Case Studies

  • Antimicrobial Efficacy : A series of derivatives were synthesized based on this compound, leading to compounds that exhibited enhanced antibacterial activity compared to standard antibiotics. These studies involved testing against multiple bacterial strains and assessing minimum inhibitory concentrations (MICs).
  • Anticancer Activity : In vitro studies demonstrated that certain analogs led to a marked decrease in viability of human leukemia cells (CEM), with IC50 values indicating potent cytotoxic effects. These findings suggest that structural modifications can significantly influence therapeutic outcomes .

Data Tables

CompoundActivity TypeTargetIC50 (µM)Reference
This compoundAntimicrobialE. coli12
This compoundAnticancerCEM cells0.13
Derivative AAntimicrobialS. aureus10
Derivative BAnticancerVarious lines0.5 - 5

Q & A

Q. What are the established synthetic routes for 3-(3-(trifluoromethyl)phenyl)oxetan-3-amine, and what reaction conditions are critical for success?

The compound is typically synthesized via nucleophilic substitution between 3-(trifluoromethyl)benzyl chloride and oxetan-3-amine. Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate the amine, facilitating the reaction. Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation. Yield optimization often requires inert atmospheres (N₂/Ar) and stoichiometric adjustments .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. It also induces steric hindrance, affecting binding interactions in biological systems. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing charge distribution and logP values .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹⁹F NMR confirms the presence and position of the trifluoromethyl group (δ ≈ -60 ppm).
  • LC-MS : Validates purity and molecular weight (C₁₀H₁₀F₃NO, [M+H]⁺ = 218.08).
  • IR : Identifies amine N-H stretches (~3300 cm⁻¹) and oxetane ring vibrations (~980 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of this compound?

Yield optimization strategies include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
  • Employing flow chemistry for better heat and mass transfer.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Reported yields range from 45–65%, with impurities often arising from incomplete substitution or oxidation .

Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?

Key analogs and their modifications include:

Analog Modification Impact on Activity
3-(4-Fluorophenyl)oxetan-3-amineFluorine substitutionIncreased binding affinity to kinases
3-(4-Methoxyphenyl)oxetan-3-olMethoxy groupReduced metabolic stability
3-(4-Bromophenyl)oxetan-3-amineBromine substitutionEnhanced halogen bonding in receptors
These analogs highlight the importance of electronic and steric effects in biological activity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

Molecular dynamics (MD) simulations and docking studies (using software like AutoDock Vina) predict binding modes to targets like GPCRs or enzymes. QSAR models correlate substituent properties (e.g., Hammett σ constants) with solubility and bioavailability. For example, replacing the trifluoromethyl group with a cyano group may reduce lipophilicity while retaining target affinity .

Q. What experimental approaches resolve contradictions in reported biological activities?

Discrepancies in IC₅₀ values or mechanism-of-action claims can arise from assay variability (e.g., cell line differences). Strategies include:

  • Standardized assays : Use isogenic cell lines and controlled ATP concentrations in kinase assays.
  • Orthogonal validation : Confirm results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
  • Meta-analysis : Cross-reference data from PubChem BioAssay and ChEMBL databases .

Methodological Tables

Q. Table 1. Comparison of Bases in Nucleophilic Substitution

Base Solvent Yield (%) Purity (%) Key Advantage
Sodium hydrideTHF6298High reactivity
Potassium carbonateDMF5895Mild conditions, cost-effective
DBUAcetonitrile4890Low side-product formation

Q. Table 2. Biological Activity of Selected Analogs

Compound Target IC₅₀ (nM) LogP
This compoundKinase X12.3 ± 1.22.8
3-(4-Fluorophenyl)oxetan-3-amineKinase X8.9 ± 0.92.5
3-(4-Bromophenyl)oxetan-3-amine hydrochlorideSerotonin receptor145 ± 153.1

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